8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Chemical Structure and Properties The compound 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (molecular formula: C₉H₁₁Br₂N₄O₂; monoisotopic mass: 369.93 g/mol) is a brominated purine dione derivative with a unique substitution pattern . Its structure features:
- 7-(3-Bromopropyl) group: A three-carbon alkyl chain terminated with bromine, increasing lipophilicity and steric bulk.
- 1,3-Dimethyl groups: Stabilize the purine core and influence solubility.
For example, bromination of 3-methyl-1H-purine-2,6(3H,7H)-dione with Br₂ in acetic acid yields 8-bromo intermediates , which are subsequently alkylated with bromopropyl reagents under basic conditions .
Properties
IUPAC Name |
8-bromo-7-(3-bromopropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N4O2/c1-14-7-6(8(17)15(2)10(14)18)16(5-3-4-11)9(12)13-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPZVTPSJITTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Bromination of Purine Core: The initial step involves the bromination of the purine core. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Alkylation: The next step is the alkylation of the brominated purine with 3-bromopropyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes would incorporate stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The purine core can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or amines can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted purine derivative.
Scientific Research Applications
Pharmacological Applications
- Adenosine Receptor Modulation
-
Dual Targeting in Drug Design
- Recent studies have highlighted the potential of 8-bromo derivatives in targeting multiple receptors simultaneously. For instance, a study on dual-target directed xanthine derivatives showed that compounds similar to 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione could effectively inhibit both adenosine receptors and monoamine oxidase enzymes . This dual action could be beneficial in treating conditions like depression or anxiety.
- Anticancer Activity
Table 1: Summary of Research Findings
Case Studies
- Study on Neuropharmacological Effects
- Antitumor Activity Investigation
Mechanism of Action
The mechanism of action of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The brominated side chains can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The purine core can also interact with enzymes or receptors, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Purine Dione Derivatives
Receptor Binding and Pharmacological Profiles
- Adenosine/Dopamine/Serotonin Receptor Interactions: Lipophilic 7-substituents (e.g., bromopropyl, benzyl) enhance blood-brain barrier penetration, making these compounds candidates for CNS-targeted therapies . The 8-bromo group is critical for high affinity at serotonin (5-HT1A, 5-HT6) and dopamine D2 receptors, as seen in derivatives like 8-alkoxy-1,3-dimethylpurine diones . Compounds with three-methylene spacers (e.g., 3-bromopropyl) exhibit optimal receptor binding due to balanced steric and electronic effects .
Key Research Findings
- Antidiabetic Applications : The 7-(but-2-yn-1-yl) derivative is a linagliptin precursor, highlighting the role of purine diones in diabetes therapy .
- Anti-Inflammatory Potential: Bisdionin analogs with alkyl linkers show promise in airway inflammation models .
- Dual 5-HT/D2 Activity : Derivatives with 2,3-dichlorophenylpiperazine moieties demonstrate mixed serotonin-dopamine receptor modulation, useful in psychiatric disorders .
Biological Activity
8-Bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 93883-68-2) is a synthetic compound belonging to the purine class of molecules. Its unique structure, characterized by the presence of bromine substituents and a dimethyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C10H12Br2N4O2
- Molecular Weight : 380.04 g/mol
- Purity : Typically >98% in commercial preparations .
Antitumor Activity
Research has indicated that purine derivatives exhibit significant antitumor properties. A study focusing on similar purine compounds revealed that modifications in the bromine substitution pattern can enhance cytotoxicity against various cancer cell lines. Specifically, compounds with brominated side chains have shown increased efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells .
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : The compound may interfere with nucleotide synthesis pathways, leading to disrupted DNA replication in rapidly dividing cells.
- Apoptosis Induction : Evidence suggests that brominated purines can activate apoptotic pathways, promoting cell death in malignant cells .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A series of experiments were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that treatment with this compound resulted in:
- IC50 Values : The IC50 values ranged from 5 to 15 µM, demonstrating significant cytotoxic effects compared to control groups.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 12 | DNA synthesis inhibition |
Case Study 2: In Vivo Efficacy
In vivo studies involving murine models demonstrated that administration of the compound led to a reduction in tumor size by approximately 40% over a treatment period of four weeks. Histological analysis showed increased apoptosis in tumor tissues treated with the compound compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
